N2-iso-Butyroyl-3'-O-methylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-iso-Butyroyl-3’-O-methylguanosine is a nucleoside derivative, specifically a 3’-modified nucleoside. It is known for its significant role in various biochemical and pharmaceutical applications. The compound has a molecular formula of C15H21N5O6 and a molecular weight of 367.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-3’-O-methylguanosine typically involves the modification of guanosine. The process includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for N2-iso-Butyroyl-3’-O-methylguanosine are similar to laboratory synthesis but on a larger scale. These methods involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyroyl-3’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
N2-iso-Butyroyl-3’-O-methylguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study nucleoside analogs and their properties.
Biology: The compound is utilized in mRNA synthesis and the development of capping analogs.
Mechanism of Action
N2-iso-Butyroyl-3’-O-methylguanosine exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which produce antiviral effects. The compound’s immunostimulatory activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar immunostimulatory activity.
Guanosine, 3’-O-methyl-N-(2-methyl-1-oxopropyl)-: A compound with comparable structural features and applications
Uniqueness
N2-iso-Butyroyl-3’-O-methylguanosine stands out due to its specific modifications at the 3’ position, which enhance its stability and functionality in various biochemical applications. Its ability to activate TLR7 and induce type I interferons makes it particularly valuable in antiviral research .
Properties
Molecular Formula |
C15H21N5O6 |
---|---|
Molecular Weight |
367.36 g/mol |
IUPAC Name |
N-[9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-9(22)10(25-3)7(4-21)26-14/h5-10,14,21-22H,4H2,1-3H3,(H,18,19,23,24) |
InChI Key |
IRWJGQLMLJBUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.